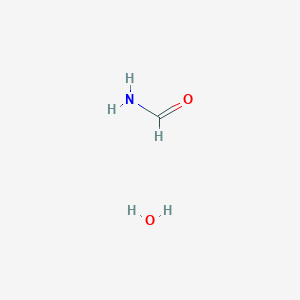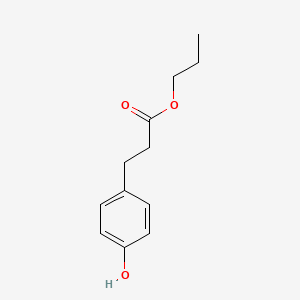![molecular formula C35H24N4O B8519321 4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline](/img/structure/B8519321.png)
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline
概要
説明
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is a complex organic compound that features a benzoxazole moiety fused with a bipyridine structure and an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Bipyridine Formation: The bipyridine structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halogenated pyridines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline has several scientific research applications:
作用機序
The mechanism of action of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells . In electronic applications, the compound’s unique electronic properties facilitate charge transport and light emission .
類似化合物との比較
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)benzamide.
Bipyridine Derivatives: Compounds such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine.
Uniqueness
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is unique due to its combination of benzoxazole and bipyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
特性
分子式 |
C35H24N4O |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C35H24N4O/c1-3-9-28(10-4-1)39(29-11-5-2-6-12-29)30-19-15-25(16-20-30)31-21-17-26(23-36-31)27-18-22-33(37-24-27)35-38-32-13-7-8-14-34(32)40-35/h1-24H |
InChIキー |
GVTQETPPBKKWGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=NC7=CC=CC=C7O6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8519249.png)



![[3-Isobutoxy-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8519280.png)

![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholin-3-one](/img/structure/B8519311.png)




![2-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8519344.png)


